molecular formula C10H9Cl3O3 B8670398 2-[(Butan-2-yl)oxy]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione CAS No. 143554-20-5

2-[(Butan-2-yl)oxy]-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione

Cat. No. B8670398
Key on ui cas rn: 143554-20-5
M. Wt: 283.5 g/mol
InChI Key: MCWYUQHIFJTCRW-UHFFFAOYSA-N
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Patent
US05283355

Procedure details

Chloranil (12.3 parts) was dissolved in MEK (300 parts) before adding sodium hydrogen carbonate (8 parts). Aqueous butan-2-ol (50 parts, 1:1) was then added and the mixture was stirred at room temperature until no starting material remained. At the end of the reaction the filtered solution was shown by HPLC to contain 86% title product. The product was used in subsequent reactions without isolation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1]1(Cl)[C:7](=[O:8])[C:6]([Cl:9])=[C:5]([Cl:10])[C:3](=[O:4])[C:2]=1[Cl:11].C(=O)([O-])O.[Na+].[CH3:18][CH:19]([OH:22])[CH2:20][CH3:21]>CCC(C)=O>[Cl:9][C:6]1[C:7]([C:1]([O:22][CH:19]([CH2:20][CH3:21])[CH3:18])=[C:2]([Cl:11])[C:3](=[O:4])[C:5]=1[Cl:10])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature until no starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of the reaction the filtered solution

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=O)C(=C(C(C1Cl)=O)Cl)OC(C)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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